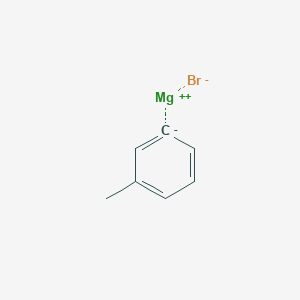

m-Tolylmagnesium Bromide

Description

Historical Development and Foundational Significance of Organomagnesium Reagents

The discovery of organomagnesium reagents by French chemist Victor Grignard in 1900 marked a revolutionary moment in organic chemistry. acs.orgthermofisher.com His work, which earned him the Nobel Prize in Chemistry in 1912, provided a straightforward and versatile method for creating carbon-carbon bonds, a task that was previously challenging. wikipedia.orgnumberanalytics.com Grignard's initial experiments involved reacting magnesium turnings with organic halides in diethyl ether, leading to the formation of what are now known as Grignard reagents. thermofisher.comwikipedia.org This discovery rapidly became one of the most widely used and important reactions in synthetic organic chemistry, enabling the synthesis of a vast array of compounds, including alcohols, aldehydes, ketones, and carboxylic acids. thermofisher.comebsco.com The foundational significance of Grignard's work lies in its broad applicability and the relative ease of preparation of these reagents, which has cemented their role as a cornerstone of organic synthesis for over a century. acs.orgnumberanalytics.com

General Principles of Grignard Reagent Formation and Structural Representations

Grignard reagents, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are typically prepared by reacting an organic halide with magnesium metal in an aprotic, coordinating solvent, most commonly an ether like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orgmasterorganicchemistry.com The reaction is initiated on the surface of the magnesium metal. alfa-chemistry.combyjus.com This process involves the insertion of the magnesium atom into the carbon-halogen bond. masterorganicchemistry.com The magnesium metal is often activated using agents like iodine or 1,2-dibromoethane (B42909) to break through the passivating layer of magnesium oxide on its surface. wikipedia.org

The structure of Grignard reagents in solution is more complex than the simple R-Mg-X representation suggests. wikipedia.org The magnesium center is typically coordinated by two molecules of the ether solvent, resulting in a tetrahedral geometry. wikipedia.orglibretexts.org This solvent coordination is crucial for the stability and reactivity of the Grignard reagent. libretexts.org The carbon-magnesium bond is highly polar, with the carbon atom bearing a partial negative charge, which accounts for its strong nucleophilic and basic character. wikipedia.orgpw.live

The formation of m-tolylmagnesium bromide follows these general principles, starting from m-bromotoluene and magnesium metal in an ether solvent.

The Schlenk Equilibrium and Complex Solution Dynamics of Arylmagnesium Bromides

Grignard reagents in solution exist in a complex equilibrium known as the Schlenk equilibrium. wikipedia.org This equilibrium involves the disproportionation of the Grignard reagent (RMgX) into a diorganomagnesium compound (R₂Mg) and a magnesium dihalide (MgX₂). wikipedia.orgchemeurope.com

2 RMgX ⇌ R₂Mg + MgX₂

The position of this equilibrium is influenced by several factors, including the nature of the organic group (R), the halogen (X), the solvent, and the concentration. wikipedia.orgacs.org For arylmagnesium bromides like this compound, the equilibrium in ethereal solvents such as diethyl ether or THF typically favors the RMgX species. wikipedia.orgchemeurope.com However, the presence of different magnesium species in solution can influence the reactivity and the outcome of subsequent reactions. acs.org Furthermore, Grignard reagents can form dimers and higher oligomers, especially at higher concentrations, adding another layer of complexity to their solution behavior. wikipedia.orgchemeurope.com Computational studies have shown that the solvent plays a crucial role in the dynamics of the Schlenk equilibrium, assisting in the ligand exchange processes. acs.org

Properties of this compound

| Property | Value |

| Chemical Formula | C₇H₇BrMg |

| Molecular Weight | 195.34 g/mol |

| CAS Number | 28987-79-3 |

| Appearance | Typically used as a solution in a solvent like THF |

| Solubility | Soluble in ether solvents |

This table is populated with data from available chemical databases. echemi.comchemspider.com

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;methylbenzene;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7.BrH.Mg/c1-7-5-3-2-4-6-7;;/h2-3,5-6H,1H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGWSLDWZAMJHU-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C[C-]=C1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Analytical Characterization of M Tolylmagnesium Bromide

Optimized Synthetic Protocols for m-Tolylmagnesium Bromide Generation

The synthesis of this compound involves the reaction of 3-bromotoluene (B146084) with magnesium metal in an appropriate anhydrous solvent. tcichemicals.com The success of this synthesis hinges on several critical factors, including the activation of the magnesium surface and the stringent exclusion of moisture.

Activation Strategies for Magnesium Metal in Grignard Synthesis

The initiation of the Grignard reaction can be challenging due to a passivating layer of magnesium oxide on the metal surface, which prevents the magnesium from reacting with the organic halide. wvu.edu To overcome this, various activation methods are employed to expose a fresh, reactive metal surface.

Common activation techniques include:

Mechanical Methods: Physically crushing the magnesium turnings with a glass rod can break the oxide layer, revealing a fresh surface. researchgate.net Stirring the dry magnesium turnings under an inert atmosphere for an extended period can also achieve activation through mechanical abrasion. researchgate.net

Chemical Activators: A small amount of an activator is often added to initiate the reaction.

Iodine: A crystal of iodine is frequently used. It reacts with the magnesium to form magnesium iodide, which helps to disrupt the oxide layer. researchgate.net

1,2-Dibromoethane (B42909): This compound reacts with magnesium to form ethylene (B1197577) gas and magnesium bromide, effectively cleaning and activating the metal surface. wvu.eduacs.org This method is often considered more reliable than using iodine. acs.org

Diisobutylaluminum hydride (DIBAH): This reagent can be used to activate the magnesium surface and also serves to dry the reaction mixture. acs.org

Table 1: Common Activation Methods for Magnesium in Grignard Synthesis

| Activation Method | Description | Advantages |

| Mechanical Grinding | Physically breaking the magnesium turnings to expose fresh metal surface. researchgate.net | Simple, requires no additional reagents. |

| Iodine | Addition of a small crystal of iodine to the magnesium. researchgate.net | Visually indicates reaction initiation by the disappearance of the iodine color. |

| 1,2-Dibromoethane | Addition of a small amount to react with and clean the magnesium surface. wvu.eduacs.org | Generally reliable and effective. acs.org |

| DIBAH | Use of diisobutylaluminum hydride to activate the magnesium and dry the solvent. acs.org | Allows for initiation at lower temperatures. acs.org |

Impact of Anhydrous Solvents on Reagent Formation and Stability

Grignard reagents are highly reactive towards protic solvents like water and alcohols; therefore, the reaction must be carried out under strictly anhydrous (dry) conditions. beyondbenign.orgquora.com The solvent not only provides a medium for the reaction but also plays a crucial role in stabilizing the Grignard reagent.

Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are the most commonly used solvents for Grignard reagent preparation. quora.combyjus.com The oxygen atoms in these ether molecules coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex that stabilizes the reagent. stackexchange.com This stabilization is vital for the successful formation and subsequent reactivity of the this compound.

Diethyl Ether: A traditional solvent for Grignard reactions, it has a low boiling point (35 °C), which can make it easy to observe the exothermic initiation of the reaction. wvu.edu

Tetrahydrofuran (THF): THF is a better solvent for many Grignard reagents, especially those derived from aryl halides, due to its superior ability to solvate and stabilize the organomagnesium species. researchgate.net this compound is often supplied as a solution in THF. tcichemicals.com

The purity of the solvent is critical. The presence of water will quench the Grignard reagent as it is formed, reducing the yield. quora.com Solvents must be rigorously dried before use, often by distillation from a drying agent like sodium metal or by using molecular sieves. sciencemadness.orgunits.it

Quantitative and Structural Elucidation Techniques for this compound

Once prepared, it is often necessary to determine the exact concentration and confirm the structure of the this compound solution, as the yield is not always quantitative and side reactions can occur.

Spectroscopic Analysis of Organomagnesium Solutions

Spectroscopic methods are powerful tools for the qualitative analysis of Grignard reagents.

Infrared (IR) Spectroscopy: In-situ FTIR spectroscopy can be used to monitor the progress of the Grignard reaction. By tracking the disappearance of the characteristic C-Br bond absorption of 3-bromotoluene and the appearance of new bands associated with the C-Mg bond, the formation of the Grignard reagent can be confirmed. acs.org This technique is particularly useful for ensuring reaction initiation before adding the bulk of the organic halide, which is a critical safety consideration for large-scale preparations. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to determine the concentration of a Grignard reagent. This is achieved by adding a known amount of an internal standard, such as 1,5-cyclooctadiene, to an aliquot of the Grignard solution and comparing the integration of the standard's peaks to the peaks of the tolyl group in the Grignard reagent. researchgate.net This method provides a direct measure of the active reagent concentration.

Raman Spectroscopy: This technique has been investigated for the quality determination of Grignard reagents, as it is less susceptible to interference from moisture compared to IR spectroscopy. mdpi.com It can be used to detect impurities, such as residual toluene (B28343), in the Grignard solution. mdpi.com

Titrimetric Methods for Precise Concentration Determination

Titration is a classic and widely used method for accurately determining the concentration of Grignard reagent solutions. Since Grignard reagents are strong bases, they can be titrated against a standard solution of an acid. However, to avoid reaction with water, these titrations are carried out using specific non-aqueous methods.

Several methods are commonly employed:

Titration with Iodine: A solution of iodine in dry THF, often with the addition of lithium chloride to maintain homogeneity, can be used to titrate Grignard reagents. researchgate.net The endpoint is indicated by the disappearance of the characteristic brown color of iodine. orgsyn.org

Titration with Menthol (B31143) and an Indicator: A convenient and accurate method involves using a standard solution of menthol in dry THF with 1,10-phenanthroline (B135089) as an indicator. tandfonline.com The Grignard reagent forms a colored complex with the indicator, and the endpoint is reached when this color disappears upon reaction with the alcohol. This method is advantageous as it avoids the need for a standardized solution of a hygroscopic liquid alcohol like sec-butanol. tandfonline.com

Titration with Diphenylacetic Acid: Diphenylacetic acid can be used as a primary standard to titrate Grignard reagents. The endpoint is signaled by the appearance of a persistent yellow color. researchgate.net

Spectrophotometric Titration: A method based on the reaction of the Grignard reagent with an excess of a ketone, such as acetophenone, has been developed. psu.edu The concentration of the active Grignard reagent is determined by measuring the decrease in the absorbance of the ketone using differential spectrophotometry. psu.edu

Table 2: Common Titrimetric Methods for Grignard Reagent Concentration

| Titration Method | Titrant | Indicator | Endpoint Detection |

| Iodine Titration | Grignard Reagent | Self-indicating | Disappearance of iodine color. orgsyn.org |

| Watson-Eastham Method | sec-Butanol | 1,10-Phenanthroline | Disappearance of colored complex. tandfonline.com |

| Menthol Modification | Menthol | 1,10-Phenanthroline | Disappearance of colored complex. tandfonline.com |

| Diphenylacetic Acid | Grignard Reagent | Self-indicating | Appearance of yellow color. researchgate.net |

| Salicylaldehyde Phenylhydrazone | Grignard Reagent | Salicylaldehyde phenylhydrazone | Color change. catapowerinc.com |

Fundamental Reactivity and Mechanistic Pathways of M Tolylmagnesium Bromide

Nucleophilic Addition Reactions with Carbonyl Functionalities

m-Tolylmagnesium bromide, a Grignard reagent, is a potent nucleophile that readily engages in addition reactions with a variety of carbonyl-containing compounds. This reactivity is central to its application in organic synthesis for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures. The core of this reactivity lies in the polarization of the carbon-magnesium bond, which imparts significant carbanionic character to the tolyl group, enabling it to attack the electrophilic carbon atom of a carbonyl group. thermofisher.comchemie-brunschwig.ch

Reactivity with Aldehydes and Ketones

The reaction of this compound with aldehydes and ketones is a classic and highly efficient method for the synthesis of secondary and tertiary alcohols, respectively. The general mechanism involves the nucleophilic attack of the tolyl anion on the carbonyl carbon, leading to the formation of a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final alcohol product. chemie-brunschwig.ch

A notable characteristic of these reactions is the generally faster rate of reaction with aldehydes compared to ketones. thermofisher.comchemie-brunschwig.ch This difference in reactivity can be attributed to both steric and electronic factors. Aldehydes possess a single alkyl or aryl substituent, rendering the carbonyl carbon more accessible to nucleophilic attack than the more sterically hindered carbonyl carbon of a ketone, which bears two such substituents. Electronically, the two alkyl or aryl groups on a ketone are typically electron-donating, which reduces the partial positive charge on the carbonyl carbon, making it less electrophilic than that of an aldehyde.

Research has demonstrated the broad applicability of this reaction. For instance, the reaction of this compound with various aldehydes and ketones proceeds smoothly to afford the corresponding alcohol products in good yields. The reaction with 2,4-pentanedione has been shown to produce β-hydroxyketones. cdnsciencepub.com

Transformations Involving Esters and Lactones

The reaction of this compound with esters and lactones provides a pathway to tertiary alcohols through a double nucleophilic addition process. chemie-brunschwig.ch The initial nucleophilic addition to the ester or lactone carbonyl group results in the formation of a tetrahedral intermediate. This intermediate is unstable and collapses, expelling an alkoxide or carboxylate leaving group to form a ketone. This newly formed ketone then rapidly reacts with a second equivalent of this compound in a manner identical to that described for aldehydes and ketones, ultimately yielding a tertiary alcohol after acidic workup.

Due to the sequential nature of this reaction, it is generally not possible to isolate the intermediate ketone when using a stoichiometric excess of the Grignard reagent. The reactivity of the initially formed ketone with the Grignard reagent is typically higher than that of the starting ester, ensuring the reaction proceeds to the tertiary alcohol.

Carbon-Carbon Bond Forming Cross-Coupling Processes

This compound is a valuable coupling partner in a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds between the tolyl moiety and various organic electrophiles. These reactions, often named after their developers (e.g., Kumada, Negishi, Sonogashira), have become indispensable tools in modern organic synthesis. dtu.dkbris.ac.uk The choice of catalyst, typically a complex of nickel, palladium, or iron, is crucial in determining the scope and efficiency of the transformation.

Nickel-Catalyzed Cross-Couplings

Nickel-catalyzed cross-coupling reactions, particularly the Kumada coupling, have proven effective for the reaction of this compound with a range of electrophiles, including aryl and vinyl halides, as well as ethers. dtu.dknih.gov These reactions offer a cost-effective alternative to palladium-catalyzed systems. nih.gov

The catalytic cycle is generally believed to involve the oxidative addition of the organic electrophile to a low-valent nickel(0) species, which is often generated in situ from a nickel(II) precatalyst by reduction with the Grignard reagent. This is followed by transmetalation of the tolyl group from magnesium to the nickel center. The final step is a reductive elimination that forms the cross-coupled product and regenerates the active nickel(0) catalyst.

Research has shown that the choice of ligand on the nickel catalyst can significantly influence the reaction's outcome. For instance, in the coupling of challenging ortho-substituted aromatic ethers, less sterically hindered ligands, such as those in [NiCl2(PnBu3)2], have been found to provide improved catalytic performance. st-andrews.ac.uk The coupling of methoxynaphthalene with the hindered o-tolylmagnesium bromide has been shown to proceed effectively with certain nickel catalysts. st-andrews.ac.uk Furthermore, nickel pincer complexes have been utilized to catalyze the cross-coupling of allylic ethers with aryl Grignard reagents, including o-tolylmagnesium bromide. mdpi.com In some instances, the addition of 1,3-butadiene (B125203) has been shown to mediate a four-component coupling reaction involving alkyl halides and aryl Grignard reagents like o-tolylmagnesium bromide. rsc.org

Below is a table summarizing selected nickel-catalyzed cross-coupling reactions involving tolylmagnesium bromide derivatives:

| Electrophile | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |

| 6-methoxy-1,2,3,4-tetrahydronaphthalene | p-tolylmagnesium bromide | NiCl2(PCy3)2 | 6-(4-methylphenyl)-1,2,3,4-tetrahydronaphthalene | 95 | google.com |

| 2-methoxybiphenyl | o-tolylmagnesium bromide | [NiCl2(PnBu3)2] | 2-(o-tolyl)biphenyl | - | st-andrews.ac.uk |

| Cinnamyl phenyl ether | p-tolylmagnesium bromide | Nickel(II) pincer complex | 1-Cinnamyl-4-methylbenzene | 95 | mdpi.com |

| 1-Bromooctane & 1,3-butadiene | o-tolylmagnesium bromide | Ni(cod)2 | Four-component coupling product | 92 | rsc.org |

| 2-Naphthylamine derivative | Phenylmagnesium bromide | NiCl2(PCy3)2 | 2-Phenylnaphthalene | Trace | sci-hub.se |

Palladium-Catalyzed Cross-Couplings, Including Silicon Electrophiles

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for carbon-carbon bond formation. dtu.dk this compound serves as an effective nucleophile in these reactions, coupling with a broad array of electrophiles. The general mechanistic pathway is similar to that of nickel-catalyzed couplings, involving oxidative addition, transmetalation, and reductive elimination steps with a palladium catalyst. dtu.dk

The Kumada coupling of aryl and vinyl tosylates with Grignard reagents, including p-tolylmagnesium bromide, has been successfully achieved using palladium catalysts. acs.org For example, the reaction of 2-naphthyltosylate with o-tolylmagnesium bromide proceeds in excellent yield. acs.org Palladium catalysts have also been employed in domino reactions of 1,2-dihaloarenes with Grignard reagents, where the reaction pathway can be influenced by the steric hindrance of the Grignard reagent, such as p-tolylmagnesium bromide. nih.gov

A significant application of palladium catalysis is in the cross-coupling of organomagnesium reagents with silicon electrophiles, such as monochlorosilanes. This provides a direct route to arylsilanes. The reaction of various chlorosilanes with Grignard reagents, including o-tolylmagnesium bromide, has been demonstrated to proceed efficiently in the presence of a palladium catalyst, accommodating even highly sterically hindered coupling partners. nih.gov

The table below presents examples of palladium-catalyzed cross-coupling reactions with tolylmagnesium bromide:

| Electrophile | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |

| 2-Naphthyltosylate | o-tolylmagnesium bromide | Pd(P(o-tol)3)2 | 2-(o-Tolyl)naphthalene | Excellent | acs.org |

| Chlorodimethylphenylsilane | p-tolylmagnesium bromide | ZnCl2·TMEDA | Dimethylphenyl(p-tolyl)silane | 77 | strath.ac.uk |

| sec-Butylchlorodimethylsilane | o-tolylmagnesium bromide | PdCl2(dppf) | sec-Butyldimethyl(o-tolyl)silane | - | nih.gov |

| 1-Bromo-2-chlorobenzene | p-tolylmagnesium bromide | Pd(OAc)2 | 2-Chloro-4'-methylbiphenyl | - | nih.gov |

Iron-Catalyzed Cross-Couplings

Iron-catalyzed cross-coupling reactions have gained significant attention as a more sustainable and economical alternative to those catalyzed by precious metals like palladium. nih.govnih.gov Iron catalysts, often simple iron salts like FeCl3 or Fe(acac)3, can effectively promote the coupling of Grignard reagents with various electrophiles. nih.govnih.gov The mechanism of these reactions is still a subject of active research, with evidence pointing towards the involvement of various iron oxidation states, including Fe(I), Fe(II), and possibly low-valent iron clusters. nih.govnih.govsci-hub.se The addition of ligands or additives such as N-methylpyrrolidone (NMP) or tetramethylethylenediamine (TMEDA) can significantly influence the reaction's scope and efficiency. nih.govsci-hub.se

This compound and its isomers have been successfully employed in iron-catalyzed Kumada-type couplings with alkyl and aryl halides. rsc.orgresearchgate.net For instance, the cross-coupling of 4-tolylmagnesium bromide with cyclohexyl bromide has been studied using various iron complexes with chelating amine ligands. rsc.orgresearchgate.netresearchgate.net These studies have indicated that the lability of the amine ligand can be inversely proportional to the catalytic activity. rsc.org Iron(II) pyridyl bis(carbene) pincer complexes have also been shown to be excellent catalysts for the coupling of alkyl halides with p-tolyl Grignard reagents. researchgate.net

The scope of iron-catalyzed couplings extends to enantioselective transformations. Chiral bisphosphine ligands in conjunction with an iron catalyst have been used for the asymmetric cross-coupling of α-chloroesters with aryl Grignard reagents, providing access to chiral α-arylalkanoic acid derivatives. scispace.com

The following table highlights representative iron-catalyzed cross-coupling reactions involving tolylmagnesium bromide derivatives:

| Electrophile | Grignard Reagent | Catalyst System | Product | Yield (%) | Reference |

| Cyclohexyl bromide | 4-Tolylmagnesium bromide | FeCl2 / TMEDA | Cyclohexyl-4-methylbenzene | - | rsc.org |

| Bromocyclohexane | p-Tolylmagnesium bromide | Iron(II) pyridyl bis(carbene) pincer complex | p-Tolylcyclohexane | 94 | researchgate.net |

| α-Chloroester | Aryl Grignard Reagent | Fe(acac)3 / (R,R)-BenzP* | Chiral α-arylalkanoate | High | scispace.com |

| 2-Chloroanisole | o-Tolylmagnesium bromide | Fe-NHC | 2-Methoxy-2'-methylbiphenyl | Poor | acgpubs.org |

Copper-Catalyzed Cross-Couplings and Allylic Arylations

Copper has emerged as a cost-effective and readily available catalyst for cross-coupling reactions, providing a valuable alternative to more expensive metals like palladium. thieme-connect.de Copper-based catalytic systems have demonstrated high efficiency in the cross-coupling of organomagnesium reagents with a variety of organic halides. thieme-connect.de These catalysts exhibit versatility, facilitating reactions with alkyl, aryl, and heteroaryl halides. thieme-connect.de A unique aspect of copper catalysis is its ability to promote ligandless cross-coupling for the formation of aryl-heteroaryl and heteroaryl-heteroaryl bonds, transformations that often necessitate specially designed ligands with palladium catalysts. thieme-connect.de

In the context of allylic arylations, copper catalysts are among the transition metals used to control regioselectivity in reactions involving Grignard reagents. masterorganicchemistry.com The allylation of organometallic compounds is a critical method for forming carbon-carbon bonds and synthesizing molecules with double bonds, which have numerous applications. masterorganicchemistry.com While Grignard reagents like this compound are highly reactive partners in these couplings, the regioselectivity of the allylation depends on several factors, including the specific transition metal catalyst used. masterorganicchemistry.com For instance, in the conjugate addition of 2-tolylmagnesium bromide to 3-methylcyclohex-2-enone, the presence of 5 mol% of copper(I) bromide-dimethyl sulfide (B99878) complex was found to catalyze the reaction. thieme-connect.de

Chromium-Catalyzed Transformations

Chromium catalysts have been effectively utilized in transformations involving this compound. In one documented application, this compound was reacted with an aldehyde in a chromium-catalyzed process. The addition of this compound (2.3 equivalents) to the aldehyde in the presence of chromium(II) chloride (CrCl₂) in a tetrahydrofuran (B95107) (THF) solution resulted in the desired product with an 80% yield after purification. nih.gov

Another significant chromium-catalyzed application is the arylation of carbon-sulfur bonds. Research has shown that this compound can effectively couple with substrates containing a methylthio (SMe) group. In a specific instance, the reaction of an N-tert-butyl-substituted aromatic imine containing a methylthio group with this compound (1.2 mmol) and chromium(II) chloride (0.04 mmol) at 40°C for 24 hours yielded the arylated product in 65% yield. dtu.dk The reaction of p-tolylmagnesium bromide with CrCl₃ has also been studied, leading to the formation of bis(arene)chromium π complexes, which provides insight into the broader reactivity of tolyl Grignard reagents with chromium salts. asianpubs.org

Homo-Coupling Reactions of Arylmagnesium Bromides

The homo-coupling of Grignard reagents to form symmetrical biaryl compounds is a significant reaction, sometimes occurring as a desired transformation and other times as a side reaction in cross-coupling processes. ontosight.ailibretexts.org Various transition metal catalysts, including those based on palladium, nickel, and copper, can facilitate this reaction. youtube.com Iron, in particular, has been identified as an efficient and cost-effective catalyst for this purpose. libretexts.org

Well-defined Fe(II) complexes have been shown to be highly active precatalysts for the homo-coupling of Grignard reagents. libretexts.org In a study screening various catalysts, the iron-catalyzed homo-coupling of this compound was achieved with a high yield of 86%. libretexts.org The proposed mechanism for iron-catalyzed homo-coupling involves the in-situ reduction of an iron salt by the Grignard reagent to a low-valent iron species, which then reacts with another equivalent of the Grignard reagent and undergoes reductive elimination to yield the biaryl product. youtube.com

| Catalyst System | Substrate | Product | Yield (%) |

| Fe(II) complex | This compound | 3,3'-Bitolyl | 86 libretexts.org |

| Pd(OAc)₂ | Phenylmagnesium Bromide | Biphenyl | 75 youtube.com |

| Ni(OAc)₂ | Phenylmagnesium Bromide | Biphenyl | 95 youtube.com |

Reactions with Nitrogen-Containing Functional Groups

The nucleophilic character of this compound allows it to react with a variety of nitrogen-containing functional groups, including nitriles, amides, and imines, leading to the synthesis of important molecular structures like ketones and substituted amines.

Reactivity with Nitriles for Ketone Synthesis

The reaction of Grignard reagents with nitriles is a classic and effective method for synthesizing ketones. nih.govyoutube.comresearchgate.net The reaction proceeds through the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile. researchgate.net This forms a stable intermediate imine salt. researchgate.netchemicalbook.com The key advantage of this method is that the ketone is not formed until a subsequent aqueous work-up step, which hydrolyzes the imine intermediate. chemicalbook.com This two-step process prevents the common problem of over-addition, where the organometallic reagent would react with the newly formed ketone to produce a tertiary alcohol. chemicalbook.com

Interactions with Amide and Imine Derivatives

This compound exhibits reactivity towards both amide and imine functionalities. The nature of the interaction and the final product depend heavily on the specific structure of the substrate and the reaction conditions.

With amides, Grignard reagents can be used for acylation to form ketones. To avoid over-addition, specialized amides are often employed. N-methoxy-N-methylamides (Weinreb amides) are well-known substrates that form a stable chelated intermediate, preventing further reaction. The reaction of the related p-tolylmagnesium chloride with N-methoxy-N-methylbenzamide gives the corresponding ketone in 90% yield. More recently, N,N-bis(tert-butoxycarbonyl)amides (N,N-Boc₂-amides) have been identified as highly effective acylating agents for Grignard reagents, proceeding through a kinetically controlled N-C bond cleavage that yields ketones with excellent chemoselectivity. google.com

In a more specialized context, the reaction of this compound with the dialkylamides of trichlorophosphazosulfuric acid has been studied. These reactions demonstrate that steric effects can play a significant role, as the completely substituted products are obtained in very low yields with the m-tolyl Grignard reagent. researchgate.net

Regarding imines, this compound can add across the C=N double bond to form substituted amines after protonation. researchgate.net Imines can also be substrates in catalyzed reactions. For example, aromatic imines are used in chromium-catalyzed C-S bond arylation, where this compound acts as the aryl source. dtu.dk

Other Specialized Transformations Involving this compound

Beyond more common coupling and addition reactions, this compound has been employed in several highly specialized chemical transformations, demonstrating its utility in complex molecular synthesis.

One notable example is in fullerene chemistry. The Grignard reagent derived from tolyl bromide has been used in the regioselective addition to a tosylazafulleroid. rsc.org In this reaction, the Grignard reagent selectively attacks the β-position of the bridgehead double bond of the azafulleroid. This selectivity is believed to be directed by an interaction between the magnesium atom of the Grignard reagent and the sulfonyl group of the substrate. The initial adduct then undergoes a cascade of asianpubs.orglibretexts.org ring closure and C-N bond scission to yield 1,2-disubstituted aminylfullerenes. rsc.org

Another specialized application involves reactions with inorganic phosphorus-nitrogen compounds. The reaction of this compound with N-dichlorophosphoryl-P-trichlorophosphazene (Cl₃PNP(O)Cl₂) has been investigated. This transformation highlights the challenges of substitution on such inorganic rings, with steric hindrance from the m-tolyl group significantly limiting the yield of fully substituted phosphazene products. researchgate.net

Furthermore, this compound is a reagent in the synthesis of sulfur-containing heterocyclic compounds. It can be reacted with 1,3-dithiane (B146892) to prepare m-dithiane, 2-(m-tolyl)-, a building block that can be used in the synthesis of more complex molecules. libretexts.org

Demetallation and Metal Exchange Reactions with Porphyrin Systems

Grignard reagents, including arylmagnesium halides, serve as effective agents for the demetallation and metal exchange of metalloporphyrins. This process is particularly useful for the synthesis of free-base porphyrins or for the preparation of magnesium porphyrin intermediates, which can then be readily converted to other metalloporphyrins. While specific studies focusing exclusively on this compound are not extensively documented in readily available literature, the reactivity of its isomer, p-tolylmagnesium bromide, provides significant insight into the expected chemical behavior.

The reaction of a metalloporphyrin, such as a nickel(II) or zinc(II) complex, with an excess of a tolylmagnesium bromide reagent in a suitable solvent like toluene (B28343) leads to the displacement of the central metal ion and the insertion of magnesium. researchgate.netresearchgate.net This metal exchange is driven by the formation of a stable magnesium porphyrin complex. For instance, treatment of a nickel(II) porphyrin with excess p-tolylmagnesium bromide at elevated temperatures (e.g., 80°C) can afford the corresponding magnesium porphyrin in high yield. researchgate.net The resulting magnesium porphyrin is sensitive to acid and can be easily demetallated using a weak acid, such as trifluoroacetic acid (TFA), to yield the free-base porphyrin. researchgate.net This two-step sequence provides a mild and efficient alternative to harsh acidic conditions often required for the direct demetallation of robust metalloporphyrins like those containing nickel(II).

The general applicability of this method has been demonstrated with various metalloporphyrins, including nickel, zinc, copper, and silver complexes, which are converted to magnesium porphyrins upon reaction with 4-methylphenylmagnesium bromide. researchgate.net This strategy has been successfully applied in the synthesis of complex porphyrin architectures, such as porphyrin dimers and nanoribbons. researchgate.netresearchgate.net For example, in the synthesis of an anthracene-fused porphyrin dimer, the nickel(II) complex was converted to the magnesium complex using p-tolylmagnesium bromide, which then allowed for the preparation of the free-base and zinc-complex derivatives. researchgate.netresearchgate.net Similarly, denickelation of β-silylporphyrins has been achieved by treatment with 4-tolylmagnesium bromide to furnish the corresponding free-base porphyrins. researchgate.netkyoto-u.ac.jp Although these examples utilize the para-isomer, the fundamental reactivity of this compound is expected to be analogous in mediating such demetallation and metal exchange reactions in porphyrin systems.

Reactions with Organohalides beyond Standard Cross-Coupling (e.g., Desyl Chloride)

The reactivity of this compound extends beyond typical cross-coupling reactions to include reactions with functionalized organohalides such as α-chloro ketones. A notable example is the reaction with desyl chloride (2-chloro-1,2-diphenylethan-1-one). In this reaction, the Grignard reagent can attack at two positions: the chlorine-bearing carbon atom or the carbonyl group.

Research has shown that the reaction of this compound with desyl chloride leads to the formation of the corresponding m-tolyldeoxybenzoin. rsc.org This product results from the substitution of the chlorine atom by the m-tolyl group. The reaction is typically carried out in an ethereal solvent, and a vigorous reaction can ensue upon addition of the Grignard reagent to the desyl chloride solution. rsc.org Following the reaction and subsequent workup, the desired ketone can be isolated and purified.

The mechanism is proposed to involve the initial replacement of the chlorine atom by the aryl group from the Grignard reagent, yielding the ketone. rsc.org This ketone can potentially undergo further reaction with another equivalent of the Grignard reagent to form a tertiary alcohol. However, by controlling the reaction conditions, the formation of the ketone can be favored. The reaction of this compound (from 30 g of m-bromotoluene) with desyl chloride (20 g) in ether, after boiling for 5 hours and subsequent vacuum distillation and recrystallization, yielded m-tolyldeoxybenzoin with a melting point of 82.5-83.5°C. rsc.org

This reaction provides a pathway for the synthesis of aryl-substituted deoxybenzoins that may not be readily accessible through other synthetic routes. rsc.org It highlights a facet of the reactivity of this compound that is distinct from standard cross-coupling reactions with simple alkyl or aryl halides.

Role in Orthoformate-Mediated Aldehyde Syntheses

This compound plays a key role in the Bodroux-Chichibabin aldehyde synthesis, a classic method for converting a Grignard reagent into an aldehyde with one additional carbon atom. wikipedia.org This reaction involves the treatment of the Grignard reagent with an orthoformate, typically triethyl orthoformate, to form a diethyl acetal (B89532). This acetal is then hydrolyzed under acidic conditions to yield the corresponding aldehyde.

The general mechanism involves the nucleophilic attack of the m-tolyl group from the Grignard reagent on the electrophilic carbon of the orthoformate, displacing one of the ethoxy groups to form the acetal. The reaction of this compound with triethyl orthoformate, followed by hydrolysis, yields m-tolualdehyde.

The yields for the synthesis of toluic aldehydes using this method have been reported. While the Bouveault aldehyde synthesis using N,N-disubstituted formamides gives a 33% yield for m-toluic aldehyde, the use of ethyl orthoformate in the Bodroux-Chichibabin synthesis can lead to different yields for the isomers. cambridge.org For instance, with ethyl orthoformate, the yields of o- and p-tolualdehyde are reported to be significantly different. cambridge.org This highlights the utility of this compound in this specific aldehyde synthesis.

Table 1: Yields of Toluic Aldehydes from Tolylmagnesium Bromides

| Isomer | Reagent | Yield (%) |

|---|---|---|

| o-Toluic aldehyde | o-Tolylmagnesium bromide + DMF | 50 |

| m-Toluic aldehyde | m-Tolylmagnesium bromide + DMF | 33 |

| p-Toluic aldehyde | p-Tolylmagnesium bromide + DMF | 37 |

Data sourced from a study on the Bouveault aldehyde synthesis, which provides a comparison point for orthoformate-based methods. cambridge.org

Mechanistic Elucidation of Reactions Involving this compound

Investigation of Radical Pathways and Single Electron Transfer Processes

The mechanisms of reactions involving Grignard reagents, including this compound, are not always straightforward ionic processes. There is substantial evidence to suggest the involvement of radical pathways and single electron transfer (SET) events, particularly in cross-coupling reactions catalyzed by transition metals like iron.

In iron-catalyzed cross-coupling reactions of aryl Grignard reagents with alkyl halides, the formation of radical intermediates is a key mechanistic feature. soton.ac.uk Evidence for such pathways comes from stereochemical studies. For example, the reaction of tolylmagnesium bromide with cyclic alkyl halides can lead to a mixture of diastereomers, suggesting the formation of a conformationally labile intermediate, such as an alkyl radical. soton.ac.uk

Further support for radical intermediates is provided by radical clock experiments. The reaction of phenylmagnesium bromide with 6-bromohexene, for instance, yields a significant amount of the cyclized product, which is indicative of a radical cyclization occurring after the initial formation of a hexenyl radical. rsc.org While this specific example does not use this compound, it illustrates a common mechanistic probe for radical pathways in Grignard reactions. The observation of a loss of enantiopurity in certain iron-catalyzed cross-coupling reactions also points towards the formation of radical intermediates through a single electron transfer mechanism. soton.ac.uk

The SET process from the Grignard reagent to an organic substrate or a transition metal catalyst is considered a crucial initial step in these radical pathways. For magnesium-based reagents, a single electron transfer can lead to the formation of a radical cation from the Grignard reagent and a radical anion of the acceptor molecule. rsc.org This initiation can trigger a cascade of radical reactions.

Stereochemical Control and Stereoselectivity in Reaction Mechanisms

The stereochemical outcome of reactions involving this compound is a critical aspect of its mechanistic understanding and synthetic utility. The degree of stereochemical control and stereoselectivity often depends on the substrate, the catalyst (if any), and the reaction conditions.

In the context of copper-mediated carbometalation reactions of cyclopropenes, the choice of the Grignard reagent can significantly influence the diastereoselectivity. While phenylmagnesium bromide and m-tolylmagnesium chloride have been shown to provide the syn-diastereomer with high selectivity, the use of o-tolylmagnesium bromide resulted in a nearly 1:1 mixture of syn- and anti-diastereomers. rsc.org This highlights the subtle interplay of steric and electronic factors of the Grignard reagent in determining the stereochemical course of the reaction. Although this example uses the chloride analogue, similar stereochemical behavior would be expected for this compound.

In iron-catalyzed cross-coupling reactions, the stereoselectivity can be influenced by the catalyst system. For the coupling of 4-methylcyclohexyl bromide with 4-tolylmagnesium bromide, different iron-amine catalyst systems can lead to variations in the cis:trans ratio of the product, although the trans isomer is generally favored. acs.org The observation that the product's isomeric ratio differs from that of the starting alkyl bromide suggests a mechanism that does not proceed via a simple oxidative addition with retention of configuration. rsc.org Instead, it is more consistent with the formation of an alkyl radical intermediate which can equilibrate before coupling, thus influencing the final stereochemical outcome. soton.ac.uk

Applications of M Tolylmagnesium Bromide in Complex Organic Synthesis

Strategic Synthesis of Advanced Aldehyde and Ketone Architectures

The reaction of Grignard reagents with various electrophiles is a cornerstone of carbonyl chemistry. m-Tolylmagnesium bromide is effectively employed in the synthesis of m-tolyl substituted aldehydes and ketones through carefully selected reaction pathways.

The Bouveault aldehyde synthesis, for instance, allows for the formylation of the Grignard reagent. In a documented example, this compound reacts with a suitable formylating agent, such as N,N-dimethylformamide (DMF) or ethyl orthoformate, to produce m-tolualdehyde, albeit in modest yields. One study reports a yield of 33% for this transformation. cambridge.org

The synthesis of ketones is more widespread. The reaction of this compound with nitriles, acyl chlorides, or esters provides direct access to diaryl or alkyl-aryl ketones. For example, the synthesis of 2-bromo-1-(m-tolyl)ethanone (B1277502) is achieved through the reaction of this compound with 2-bromoethanol, which is oxidized in situ or in a subsequent step. biosynth.com Continuous flow methodologies have also been developed for the synthesis of diaryl ketones, showcasing the reaction between various arylmagnesium bromides and acyl chlorides. rsc.org While not specifying the m-tolyl isomer, these studies establish a general and efficient protocol applicable to it.

Table 1: Synthesis of Aldehydes and Ketones

| Electrophile | Reagent | Product | Yield (%) |

|---|---|---|---|

| Disubstituted formamide | This compound | m-Tolualdehyde | 33 cambridge.org |

Preparation of Substituted Alcohols with Defined Connectivity

A fundamental application of Grignard reagents is the synthesis of alcohols with specific substitution patterns. This compound reacts with a variety of carbonyl compounds and epoxides to furnish secondary and tertiary alcohols.

The reaction with aldehydes yields secondary alcohols, while reaction with ketones produces tertiary alcohols. A more sophisticated application involves the nucleophilic ring-opening of epoxides. This reaction proceeds via an SN2 mechanism, where the nucleophilic tolyl group attacks one of the epoxide carbons, leading to the formation of a new carbon-carbon bond and a β-alkoxide. organicchemistrytutor.com Subsequent acidic workup provides the corresponding alcohol. A specific example is the reaction of this compound with 2,3-epoxy-2-methyl-cyclohexanone, which results in the formation of a highly substituted alcohol in a 42% yield. rsc.org This method is valuable for extending carbon chains by two atoms while introducing a hydroxyl group.

Table 2: Synthesis of Substituted Alcohols

| Electrophile | Reagent | Product Class | Yield (%) |

|---|---|---|---|

| Ketone (general) | This compound | Tertiary Alcohol | - |

| Aldehyde (general) | This compound | Secondary Alcohol | - |

Construction of Functionalized Aromatic and Heteroaromatic Systems

This compound is a key participant in transition-metal-catalyzed cross-coupling reactions, which are powerful methods for constructing C-C bonds between sp²-hybridized carbon atoms. These reactions, such as the Kumada, Negishi, and Suzuki couplings, enable the synthesis of complex biaryl and heteroaryl systems. thieme-connect.dedtu.dk

In a typical Kumada coupling, a Grignard reagent like this compound reacts with an aryl or vinyl halide in the presence of a nickel or palladium catalyst. dtu.dk This directly couples the m-tolyl group to the halide's organic moiety. While many literature examples focus on the p-tolyl isomer, the reactivity is analogous. researchgate.netrsc.org For instance, the synthesis of 2-methylbiphenyl (B165360) has been achieved by reacting o-tolylmagnesium bromide with chlorobenzene, demonstrating the viability of this approach for creating substituted biaryls. orgsyn.org Similarly, this compound can be coupled with various aryl and heteroaryl halides to generate functionalized aromatic structures that are difficult to access through other means. acs.org

Utility in the Synthesis of Organosilanes and Other Organometallic Compounds

The reactivity of this compound extends to the formation of bonds with elements other than carbon, notably silicon and boron. This allows for the synthesis of valuable organometallic and organometalloid reagents.

The reaction of this compound with chlorosilanes is a direct route to organosilanes. Palladium-catalyzed cross-coupling reactions between monochlorosilanes and sterically demanding Grignard reagents have proven effective. acs.orgnih.gov A specific literature example describes the sequential treatment of phenylsilane (B129415) with o-tolylmagnesium bromide, followed by this compound, as a step towards the synthesis of an unsymmetrical tetra-substituted silane (B1218182) (phenyl-m-tolyl-o-tolyl-p-tolylsilane). lookchem.com

Furthermore, this compound is used to synthesize organoboron compounds, which are versatile intermediates, particularly in Suzuki-Miyaura cross-coupling reactions. google.com The reaction of a Grignard reagent with a boronic ester precursor, such as pinacolborane or a dialkoxyborane, results in the formation of a new boron-carbon bond. For example, this compound has been shown to react with neopentylglycolborane to produce the corresponding m-tolyl boronic ester. google.com Similarly, its reaction with diisopropylaminoborane (B2863991) provides another route to m-tolylboronic acid after hydrolysis. clockss.org

Table 3: Synthesis of Organosilanes and Organoboranes

| Reagent | Substrate | Product Type |

|---|---|---|

| This compound | Phenyl-o-tolylsilane | Tri-substituted Silane lookchem.com |

| This compound | Neopentylglycolborane | Boronic Ester google.com |

Role as a Key Intermediate in the Construction of Pharmaceutical and Natural Product Scaffolds

The synthetic utility of this compound makes it an important building block in the multistep synthesis of complex molecules, including pharmaceuticals and natural products. echemi.comguidechem.com While often not present in the final structure, it serves as a crucial intermediate for introducing an m-tolyl group or for constructing a larger carbon skeleton.

An example of its application is in the synthesis of complex molecular scaffolds designed for specific biological or material science applications. In one reported synthesis, this compound was prepared from 3-bromotoluene (B146084) and subsequently reacted with a complex electrophile to generate a key m-tolyl-substituted intermediate (derivative 7). researchgate.net This step highlights the reagent's role in derivatizing advanced structures. Its application in the synthesis of dibenzopentalenes, which are of interest for their electronic properties, has also been explored, where it reacts with diketone precursors to form diol intermediates. mdpi.com Although specific examples in the total synthesis of named drugs are proprietary or less commonly detailed, its fundamental reactions are integral to the synthetic strategies employed in pharmaceutical discovery. dtu.dk

Catalytic Systems and Ligand Design for M Tolylmagnesium Bromide Transformations

Design Principles for Transition Metal Catalysts in Aryl Grignard Reactions

The design of effective transition metal catalysts for aryl Grignard reactions, including those with m-tolylmagnesium bromide, is a cornerstone of modern organic synthesis. numberanalytics.com The primary goal is to facilitate the desired bond formation with high efficiency and selectivity, while minimizing unwanted side reactions. Several key principles guide the development of these catalysts.

A fundamental aspect of catalyst design involves understanding the reaction mechanism. numberanalytics.com For cross-coupling reactions, this typically involves a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination. acs.orgdtu.dk The choice of transition metal is critical. While palladium has been a dominant force in cross-coupling chemistry, there is a growing interest in more earth-abundant and cost-effective metals like iron, nickel, and cobalt. researchgate.netresearchgate.net

The electronic and steric properties of the catalyst are fine-tuned to optimize each step of the catalytic cycle. numberanalytics.com For instance, electron-rich metal centers can facilitate oxidative addition, while sterically demanding ligands can promote reductive elimination. The stability of the catalyst under the reaction conditions is another crucial consideration to ensure high turnover numbers and prevent catalyst deactivation.

Impact of Ancillary Ligands on Catalytic Activity, Selectivity, and Reaction Scope

The electronic properties of a ligand can significantly alter the reactivity of the metal center. Electron-donating ligands increase the electron density on the metal, which can enhance the rate of oxidative addition. Conversely, electron-withdrawing ligands can be beneficial in other steps of the catalytic cycle. For example, in nickel-catalyzed cross-coupling of aryl O-sulfamates with p-tolylmagnesium bromide, the strongly Lewis basic nature of an N-heterocyclic carbene (NHC) ligand was found to be crucial for efficient oxidative addition. nih.gov

The choice of ligand can also dictate the reaction pathway. In Pd(OAc)2-catalyzed reactions of 1,2-dihaloarenes with Grignard reagents, the presence or absence of a phosphine (B1218219) ligand like t-Bu3P determined whether the reaction proceeded through a traditional cross-coupling pathway or via a palladium-associated benzyne (B1209423) intermediate. nih.gov

Elucidation of Catalytic Cycles and Rate-Determining Steps

Understanding the catalytic cycle is essential for optimizing reaction conditions and designing more efficient catalysts. A typical catalytic cycle for a cross-coupling reaction involving an aryl Grignard reagent like this compound consists of three key steps:

Oxidative Addition: The active catalyst, often a low-valent transition metal species, reacts with an organic halide, inserting itself into the carbon-halogen bond. acs.orgdtu.dk

Transmetalation: The organic group from the Grignard reagent (in this case, the m-tolyl group) is transferred to the transition metal center, displacing the halide. dtu.dkescholarship.org

Reductive Elimination: The two organic groups on the metal center couple and are eliminated, forming the desired carbon-carbon bond and regenerating the active catalyst. dtu.dknumberanalytics.com

Mechanistic studies, including kinetic analysis and the characterization of reaction intermediates, are vital for elucidating these catalytic cycles. For example, radical clock experiments have been used to provide evidence for radical pathways in certain iron-catalyzed cross-coupling reactions. acs.org

Comparative Analysis of Homogeneous versus Heterogeneous Catalysis Platforms

Catalytic transformations involving this compound can be carried out using either homogeneous or heterogeneous catalysis platforms, each with its own set of advantages and disadvantages.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst and reactants are in the same phase, typically a liquid solution. alfa-chemistry.comnumberanalytics.com

Advantages:

High Activity and Selectivity: All catalytic sites are readily accessible to the substrates, often leading to higher reaction rates and better selectivity. alfa-chemistry.com

Tunability: The properties of molecular catalysts can be systematically modified by changing the ligands, allowing for fine-tuning of reactivity and selectivity. alfa-chemistry.com

Milder Reaction Conditions: Homogeneous catalysts often operate under milder temperatures and pressures. numberanalytics.com

Mechanistic Understanding: The well-defined nature of molecular catalysts makes it easier to study reaction mechanisms.

Disadvantages:

Catalyst Separation and Recycling: Separating the catalyst from the product can be challenging and costly, hindering its reuse. numberanalytics.com

Catalyst Deactivation: Homogeneous catalysts can be prone to deactivation over time. numberanalytics.com

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. mt.comrsc.org

Advantages:

Easy Separation and Reusability: The catalyst can be easily separated from the reaction mixture by simple filtration, allowing for straightforward recycling. rsc.orgbme.hu

Enhanced Stability: Solid-supported catalysts often exhibit greater thermal stability.

Disadvantages:

Lower Activity and Selectivity: The active sites may not be as accessible as in homogeneous systems, potentially leading to lower reaction rates and selectivities.

Mass Transfer Limitations: The rate of reaction can be limited by the diffusion of reactants to the catalyst surface.

Leaching: The active metal can sometimes leach from the support into the reaction solution, leading to a situation where the true catalytic species is homogeneous. bme.hu

Recent research has explored the use of supported metal catalysts for Grignard reactions. For instance, a reusable cellulose-supported nanocopper catalyst has been developed for the allylic substitution of carbonates with Grignard reagents, marking a significant advancement in heterogeneous catalysis for this class of reactions. rsc.org Similarly, supported nickel catalysts have been investigated for Kumada-type coupling reactions. bme.hu

The choice between a homogeneous and heterogeneous platform depends on the specific requirements of the chemical transformation, balancing the need for high activity and selectivity with practical considerations like catalyst cost, separation, and reusability.

Stereoselective and Asymmetric Synthesis with M Tolylmagnesium Bromide

Strategies for Asymmetric Induction Utilizing Chiral Auxiliaries and Substrate Control

Asymmetric induction using chiral auxiliaries is a classical and powerful strategy wherein a chiral moiety is temporarily attached to an achiral substrate. wikipedia.org This auxiliary guides the approach of the incoming nucleophile, such as m-tolylmagnesium bromide, to one of the two prochiral faces of the substrate, resulting in a diastereomerically enriched product. After the key bond-forming step, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org

A prominent example of substrate control is found in the synthesis of P-chiral phosphine (B1218219) ligands, which are valuable in asymmetric catalysis. In this approach, a chiral scaffold, such as a ferrocenyloxazoline derived from an amino acid, is used to direct the stereochemical outcome. The process can involve a sequential, diastereoselective lithiation of the ferrocene (B1249389) unit, followed by reaction with a dichlorophosphine and subsequent addition of a Grignard reagent like this compound. uea.ac.uk This sequence allows for the construction of a stereogenic phosphorus center with high diastereomeric purity, where the chirality of the oxazoline (B21484) auxiliary dictates the final configuration of the phosphorus atom. uea.ac.uk

Similarly, chiral oxazolidinones, often called Evans auxiliaries, are widely employed to direct stereoselective alkylations and aldol (B89426) reactions. wikipedia.org While direct addition of a Grignard reagent to the carbonyl of an N-acyl oxazolidinone is less common, the enolates derived from these systems react with various electrophiles. The auxiliary creates a sterically defined environment, forcing the electrophile to add from a specific face.

Another effective auxiliary is pseudoephedrine. When attached to a carboxylic acid to form an amide, the α-proton can be selectively removed to form a chiral enolate. The subsequent reaction with an electrophile is highly diastereoselective, controlled by the stereocenters of the pseudoephedrine backbone. wikipedia.org The m-tolyl group could be incorporated either as part of the electrophile or in a subsequent step. In all these strategies, the key principle is the temporary installation of a chiral directing group to control the formation of new stereocenters. wikipedia.org

Development of Ligand-Mediated Asymmetric Additions to Prochiral Substrates

A more advanced and atom-economical approach to asymmetric synthesis is the use of catalytic amounts of a chiral ligand. In this methodology, the ligand complexes with the metal of the organometallic reagent—in this case, the magnesium of this compound—to form a chiral catalytic species in situ. This chiral complex then delivers the nucleophile to a prochiral substrate, such as a ketone or imine, in an enantioselective manner.

Significant progress has been made in the development of chiral ligands for the asymmetric addition of Grignard reagents to ketones, a reaction that produces valuable chiral tertiary alcohols. nih.gov Research has led to the design of specific ligand classes that are effective for this transformation. For instance, biaryl ligands derived from chiral 1,2-diaminocyclohexane (DACH) have been engineered to facilitate highly enantioselective additions of both aliphatic and aromatic Grignard reagents to prochiral ketones. nih.gov These ligands create a well-defined chiral pocket around the magnesium atom, effectively shielding one face of the ketone and directing the m-tolyl group to the other, leading to high enantiomeric excess (ee). nih.govnih.gov

The development of these ligand systems is often modular, allowing for the synthesis of a set of complementary promoters that can provide access to either enantiomer of the product alcohol with high selectivity. nih.gov

Table 1: Representative Ligand-Mediated Asymmetric Addition to Prochiral Ketones

| Prochiral Substrate | Grignard Reagent | Chiral Ligand System | Product Type | Typical Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Acetophenone | p-Chlorophenylmagnesium Bromide | (S,S)-DACH-derived Biaryl Ligand | Chiral Tertiary Alcohol | Up to 95% | nih.govnih.gov |

| Various Aryl Ketones | Arylmagnesium Bromides | (S,S)-DACH-derived Biaryl Ligand | Chiral Tertiary Alcohol | Good to Excellent | nih.gov |

| Allylic Phosphate | BCP-Grignard (from Tolyl-MgBr) | N-Heterocyclic Carbene (NHC) | α-Chiral BCP | Excellent | acs.org |

Note: This table presents generalized findings from the literature. Specific results depend on the exact ligand structure and reaction conditions.

Beyond direct additions, ligand-mediated strategies have been extended to more complex catalytic cycles. For example, the enantioselective synthesis of α-chiral bicyclo[1.1.1]pentanes (BCPs) has been achieved through a multicomponent coupling. In this process, an intermediate BCP-Grignard, formed from the reaction of [1.1.1]propellane and a Grignard reagent like this compound, undergoes an asymmetric allylic substitution catalyzed by a chiral N-heterocyclic carbene (NHC). acs.org Similarly, iridium-catalyzed asymmetric allylic substitutions of related BCP-zinc intermediates (generated via transmetalation from the Grignard) employ chiral phosphoramidite (B1245037) ligands to achieve excellent regio- and enantioselectivity. bris.ac.uk

Enantioselective Formation of Chiral Centers, including Non-Carbon Stereocenters

The application of this compound in asymmetric synthesis is particularly notable in the creation of non-carbon stereocenters, with phosphorus chirality being a key area of investigation. P-chiral compounds are crucial as ligands in transition-metal catalysis and as components in materials science. uea.ac.uk The controlled, enantioselective synthesis of these molecules is a significant challenge.

One successful strategy involves the use of a chiral auxiliary covalently bonded to the substrate to direct the addition of the Grignard reagent. mdpi.com A highly diastereoselective method for synthesizing P-chiral Phosferrox ligands utilizes an (S)-valine-derived oxazoline auxiliary on a ferrocene scaffold. uea.ac.uk The synthesis proceeds via a directed lithiation, followed by the sequential addition of a dichlorophosphine (e.g., phenyldichlorophosphine) and then a second Grignard reagent, such as this compound. This sequence, where the chiral auxiliary controls the approach of the reagents, leads to the formation of the P-chiral phosphine with excellent control of the phosphorus configuration. uea.ac.uk

Table 2: Diastereoselective Synthesis of P-Chiral Ferrocenyl Phosphines

| Chiral Auxiliary | First Phosphine Source | Second Nucleophile | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| (S)-Valine-derived Oxazoline | PPhCl₂ | o-TolMgBr | (S,Sp,Rphos)-Phosferrox | Excellent | uea.ac.uk |

| (S)-Alanine-derived Oxazoline | PPhCl₂ | o-TolMgBr | (S,Sp,Rphos)-Phosferrox | Excellent | uea.ac.uk |

Note: The table illustrates the principle with o-tolylmagnesium bromide, which is directly analogous to the use of this compound in the same synthetic sequence.

Catalytic methods are also emerging for the synthesis of enantioenriched phosphorus centers. These can involve the kinetic resolution of racemic starting materials or the desymmetrization of prochiral phosphorus compounds. mdpi.com For instance, racemic H-phosphinates can be coupled with alcohols under the influence of a chiral nucleophilic catalyst to yield chiral phosphonates with modest to good enantioselectivity. mdpi.com In such systems, this compound can be used to prepare the initial racemic or prochiral phosphorus substrate.

Diastereoselective Control in Complex Molecular Architectures

In the synthesis of complex molecules that already possess one or more stereocenters, controlling the configuration of newly formed chiral centers relative to the existing ones is a critical challenge. This is known as diastereoselective control. This compound can be employed as a nucleophile in reactions where the substrate's inherent chirality, often in conjunction with a metal catalyst, dictates the stereochemical outcome.

A clear example of this is the copper-mediated carbometalation of substituted cyclopropenes. rsc.org Cyclopropenes containing a directing group, such as a hydroxyl moiety, can undergo highly diastereoselective additions. When a reagent like meta-tolylmagnesium chloride (a close analog of the bromide) is added in the presence of a copper catalyst, it adds across the double bond to form a cyclopropylmetal intermediate. The directing group on the cyclopropene (B1174273) guides the reagent to a specific face, resulting in the formation of the syn-diastereomer with high selectivity after quenching. rsc.org

Table 3: Diastereoselective Carbometalation of Cyclopropenes

| Substrate | Grignard Reagent | Catalyst/Mediator | Key Outcome | Diastereomeric Ratio (syn:anti) | Reference |

|---|---|---|---|---|---|

| Phenyl-substituted Cyclopropenol | Phenylmagnesium Bromide | Copper | High syn-selectivity | High | rsc.org |

| Phenyl-substituted Cyclopropenol | m-Tolylmagnesium Chloride | Copper | High syn-selectivity | High | rsc.org |

The synthesis of Phosferrox ligands also serves as an excellent example of diastereocontrol in a complex architecture. uea.ac.uk These molecules possess three distinct elements of chirality: planar chirality from the substituted ferrocene ring, a stereocenter on the oxazoline ring, and the newly formed P-stereogenic center. The synthesis achieves remarkable control, producing predominantly a single diastereoisomer out of many possibilities. This high fidelity is a result of the powerful directing effect of the chiral oxazoline auxiliary, which orchestrates both the selective lithiation of the ferrocene plane and the subsequent stereoselective attack at the phosphorus center by the this compound. uea.ac.uk

Advanced Analytical and Computational Investigations

Spectroscopic Techniques for Structural and Mechanistic Studies of m-Tolylmagnesium Bromide and its Reactivity

Spectroscopic analysis is fundamental to characterizing the various organomagnesium species present in a solution of this compound and to monitoring the progress of its reactions.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for studying the composition of Grignard reagent solutions. While simple ¹H and ¹³C NMR can confirm the formation of the arylmagnesium halide, advanced techniques are required to unravel the complex solution behavior.

The Schlenk equilibrium (2 RMgX ⇌ MgR₂ + MgX₂) dictates that a solution of this compound also contains di-m-tolylmagnesium (Mg(m-tolyl)₂) and magnesium bromide (MgBr₂). wikipedia.orgfiveable.me These different species are often in rapid exchange, leading to broadened NMR signals. Variable-temperature (VT) NMR studies can slow these exchange processes, sometimes allowing for the resolution of distinct signals for the different organomagnesium compounds. caltech.edu For example, studies on similar Grignard reagents have successfully used low temperatures to resolve separate resonances for the RMgX and MgR₂ species. caltech.edu

Diffusion-Ordered Spectroscopy (DOSY) is another advanced NMR technique that separates signals based on the diffusion coefficient of molecules, which correlates with their size. This method can distinguish between monomeric, dimeric, and other oligomeric forms of the Grignard reagent that coexist in solution. rsc.org Furthermore, online NMR spectroscopy has emerged as a method for the real-time monitoring of Grignard reagent formation and subsequent reactions, allowing for precise control and optimization of reaction conditions. nih.govresearchgate.net

Table 1: Representative ¹H NMR Data for Aryl Grignard Reagents This table provides typical chemical shift ranges for protons in aryl Grignard reagents, applicable to this compound.

| Proton Type | Typical Chemical Shift (δ, ppm) vs. TMS | Notes |

| Aromatic Protons | 6.5 - 8.0 | The electron-donating nature of the MgBr group causes a general upfield shift compared to the parent arene. The exact positions depend on the substitution pattern and solvent. |

| Methyl Protons (of tolyl group) | 2.0 - 2.5 | The chemical shift is similar to that in toluene (B28343), but can be influenced by the solvent and the specific organomagnesium species present. |

Mass spectrometry (MS) and chromatography are vital for identifying intermediates and final products in reactions involving this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for analyzing the product mixture of a Grignard reaction after quenching and workup. acs.org It allows for the separation and identification of various organic compounds, providing crucial information on reaction yield and selectivity.

The direct analysis of the Grignard reagent solution by MS is more challenging due to the reagent's reactivity and complex nature. However, soft ionization techniques like Electrospray Ionization (ESI-MS) and Cold-Spray Ionization (CSI-MS) have been used to study the species present in Grignard solutions. rsc.orgnih.gov These methods can detect charged species and clusters, offering snapshots of the complex equilibria. A significant challenge is distinguishing genuine solution-phase species from artifacts generated during the ionization process. rsc.orgnih.gov

For this compound, MS analysis would be particularly useful for:

Confirming Product Identity: After reaction with an electrophile (e.g., a ketone or aldehyde), the resulting alcohol's mass can be confirmed by MS.

Identifying Byproducts: The detection of compounds like bitolyl (from Wurtz-type coupling) can be achieved.

Mechanistic Studies: In certain cases, stable intermediates in a stepwise reaction can be trapped and observed by MS techniques. acs.org

The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) is a powerful diagnostic tool in the mass spectra of bromine-containing fragments, which would show two peaks of nearly equal intensity separated by two mass-to-charge units (M+ and M+2). chemguide.co.uk

Table 2: Expected Mass Spectrometry Peaks for this compound and a Common Byproduct

| Compound | Formula | Key m/z Peaks | Notes |

| This compound | C₇H₇BrMg | 194/196 | Molecular ion peaks (M⁺) showing the characteristic 1:1 isotopic pattern for bromine. Observation is highly dependent on the ionization method. |

| 3,3'-Bitolyl | C₁₄H₁₄ | 182 | Molecular ion peak for the Wurtz coupling byproduct. |

Obtaining a single crystal of a simple Grignard reagent like this compound from its typical ethereal solution is exceptionally difficult due to the dynamic Schlenk equilibrium and the presence of multiple solvated species. acs.org However, X-ray diffraction studies on related, more stable organomagnesium compounds provide invaluable, definitive structural information that serves as a model for the species likely present in solutions of this compound. vu.nl

Crystal structures have been obtained for various dimeric arylmagnesium halides, often revealing a central four-membered Mg₂X₂ ring with the organic groups and solvent molecules (like THF or diethyl ether) coordinated to the magnesium centers. nih.gov For instance, the crystal structure of [(Et₂O)Mg(Cp)(μ-Br)]₂ (where Cp is cyclopentadienyl) shows this common dimeric motif. nih.gov It is plausible that this compound forms similar bromide-bridged dimers in solution, especially at high concentrations.

Crystallography is more routinely applied to the solid, stable organic products resulting from reactions of this compound. For example, if this compound is reacted with a complex ketone, X-ray crystallography of the resulting tertiary alcohol can unambiguously determine its three-dimensional structure and stereochemistry.

Theoretical and Computational Chemistry Approaches

Computational chemistry provides a powerful complement to experimental studies, offering insights into structures, energies, and reaction pathways that are difficult or impossible to observe directly.

Density Functional Theory (DFT) has become an essential tool for investigating the mechanisms of Grignard reactions. acs.orgacs.org For a reaction involving this compound, DFT calculations can model several key aspects:

Electronic Structure: DFT can map the electron density distribution in this compound, quantifying the polarity of the carbon-magnesium bond and the partial negative charge on the tolyl group's ipso-carbon, which accounts for its nucleophilicity.

The Schlenk Equilibrium: The relative energies of the monomer (this compound), dimer, and the Schlenk products (di-m-tolylmagnesium and MgBr₂) can be calculated, helping to predict the position of the equilibrium under different conditions. nih.gov

Reaction Pathways: DFT is used to map the potential energy surface for a reaction, for instance, the addition to a carbonyl group. This involves calculating the structures and energies of reactants, transition states, and products. acs.org Studies on similar systems suggest that the reaction often proceeds through a four-centered transition state involving a dimeric form of the Grignard reagent, which is energetically more favorable than a pathway involving a monomer. acs.orgnih.gov These calculations can also help distinguish between a polar (nucleophilic addition) mechanism and a single-electron transfer (SET) mechanism, which is more common with aromatic ketones. acs.org

Table 3: Representative Computational Data for a Model Aryl Grignard Reaction (e.g., PhMgBr + H₂CO) This table presents typical data obtained from DFT calculations on analogous Grignard reactions.

| Parameter | Typical Calculated Value | Significance |

| C-Mg Bond Length | ~2.1 - 2.2 Å | Indicates the length of the key polar covalent bond in the Grignard reagent. |

| Charge on Nucleophilic Carbon | -0.4 to -0.6 | Quantifies the partial negative charge, confirming its carbanionic character. |

| Activation Energy (Dimeric Path) | 10-15 kcal/mol | Represents the energy barrier for the C-C bond-forming step via a dimeric Grignard species. nih.gov |

| Activation Energy (Monomeric Path) | >25 kcal/mol | A significantly higher barrier, suggesting the monomeric path is less likely. nih.gov |

While DFT provides static pictures of molecules and transition states, ab initio molecular dynamics (MD) simulations can model the dynamic behavior of this compound in a solvent box over time. acs.orgacs.org These simulations are crucial for understanding:

Solvent Effects: MD simulations explicitly model the coordination and exchange of solvent molecules (like THF) at the magnesium center. This dynamic solvation and desolvation is a key factor in driving the Schlenk equilibrium and enabling chemical reactions. acs.org

Conformational Analysis: The tolyl group can rotate around the C-Mg bond, and the entire complex undergoes various motions. MD simulations can explore the conformational landscape and identify the most populated conformations of the organomagnesium species in solution.

Aggregation Dynamics: The formation and dissociation of dimers and larger oligomers can be simulated, providing a molecular-level picture of the Schlenk equilibrium as a dynamic process rather than a static state.

For this compound, MD simulations could visualize how THF molecules coordinate to the magnesium atom and how these coordinated solvents are displaced by an electrophile during a reaction, providing a complete, time-resolved view of the reaction mechanism. acs.org

Future Perspectives and Emerging Research Avenues in M Tolylmagnesium Bromide Chemistry